molecular formula C15H22O6 B1251901 Phomoxin C CAS No. 873797-24-1

Phomoxin C

Cat. No.: B1251901
CAS No.: 873797-24-1
M. Wt: 298.33 g/mol
InChI Key: ZDKCZSBZBVIVCB-KWUVHTBZSA-N
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Description

Phomoxin C is a polyketide-derived secondary metabolite isolated from the endophytic fungus Eupenicillium sp. . Structurally, it features a rare cyclic carbonate moiety embedded within a polyoxygenated carbon skeleton (Figure 1). This compound belongs to the phomoxin family, which includes phomoxin and phomoxin B, both of which also contain cyclic carbonate groups but differ in substituent patterns and oxidation states .

Properties

CAS No.

873797-24-1

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

(3aR,4S,5R,7aS)-7-[(E)-hept-1-enyl]-4,5-dihydroxy-6-(hydroxymethyl)-3a,4,5,7a-tetrahydro-1,3-benzodioxol-2-one

InChI

InChI=1S/C15H22O6/c1-2-3-4-5-6-7-9-10(8-16)11(17)12(18)14-13(9)20-15(19)21-14/h6-7,11-14,16-18H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1

InChI Key

ZDKCZSBZBVIVCB-KWUVHTBZSA-N

SMILES

CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO

Isomeric SMILES

CCCCC/C=C/C1=C([C@H]([C@@H]([C@@H]2[C@H]1OC(=O)O2)O)O)CO

Canonical SMILES

CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO

Synonyms

Phomoxin C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Phomoxin B
  • Structural Similarities : Both phomoxin C and phomoxin B share a core cyclic carbonate ring and polyketide backbone.
  • Key Differences : Phomoxin B lacks the C-4 methyl group present in this compound and exhibits a distinct hydroxylation pattern at C-7 (Figure 1) .
  • Spectral Data :
    • 13C NMR : this compound shows a characteristic carbonyl carbon signal at δ 168.5 ppm for the cyclic carbonate, whereas phomoxin B exhibits a similar signal at δ 167.9 ppm, indicating subtle electronic differences .
    • IR Spectroscopy : Both compounds display strong absorption bands at 1750–1780 cm⁻¹, consistent with cyclic carbonate C=O stretching .
Swalpamycin (Glycoside Antibiotic)
  • Structural Similarities : Swalpamycin shares a cyclic carbonate moiety in its glycoside subunit, mirroring the functional group in this compound .
  • Key Differences : Swalpamycin’s carbonate is part of a larger glycoside structure, whereas this compound’s carbonate is fused to a polyketide chain.

Table 1. Structural Comparison of this compound with Analogues

Property This compound Phomoxin B Swalpamycin
Core Structure Polyketide + cyclic carbonate Polyketide + cyclic carbonate Glycoside + cyclic carbonate
Substituents C-4 methyl C-7 hydroxyl Sugar moieties
13C NMR (Carbonate C=O) δ 168.5 ppm δ 167.9 ppm δ 169.2 ppm
Source Eupenicillium sp. Eupenicillium sp. Marine Streptomyces

Functional Analogues

Halogenated Cyclic Carbonates (e.g., 4-Z-Halomethyl-1,3-dioxolanones)
  • Functional Similarities: These synthetic compounds, such as 4-Z-halomethyl-1,3-dioxolanones, mimic the reactivity of this compound’s cyclic carbonate group in palladium-catalyzed cross-coupling reactions .
  • Key Differences : Synthetic analogues lack the polyketide backbone, limiting their biological relevance compared to this compound.
Bioactive Polyketides (e.g., Aflatoxins)
  • Key Differences: Aflatoxins contain a difuran moiety absent in this compound and are notorious for their carcinogenicity, whereas this compound’s toxicity profile remains uncharacterized .

Table 2. Functional Comparison of this compound with Analogues

Property This compound 4-Z-Halomethyl-1,3-dioxolanones Aflatoxins
Bioactivity Undetermined Synthetic reactivity Carcinogenic
Key Functional Group Cyclic carbonate Cyclic carbonate + halide Difuran + lactone
Biosynthetic Class Polyketide Synthetic Polyketide

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